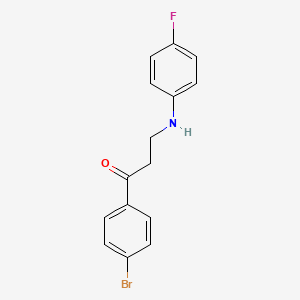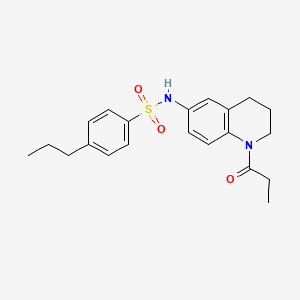![molecular formula C14H20F3N3O B2690915 N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1258677-46-1](/img/structure/B2690915.png)
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. The compound is a white powder with a molecular weight of 325.38 g/mol and a chemical formula of C16H20F3N3O.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is not fully understood. However, studies have suggested that the compound may act as a modulator of various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate cytokine production. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide. One direction is to further elucidate the compound's mechanism of action and its potential use as a therapeutic agent. Another direction is to develop more efficient synthesis methods for the compound and its analogs. Additionally, the compound's potential use as a tool in chemical biology and drug discovery should be further explored.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(trifluoromethyl)piperidine, which is then reacted with ethyl chloroacetate to form N-(ethyl 2-(3-(trifluoromethyl)piperidin-1-yl)acetamide. This intermediate compound is then reacted with cyclopropyl cyanide to form the final product, N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has various applications in scientific research. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a tool in chemical biology and drug discovery.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O/c1-13(9-18,10-4-5-10)19-12(21)8-20-6-2-3-11(7-20)14(15,16)17/h10-11H,2-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZRLUULKLOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)
![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
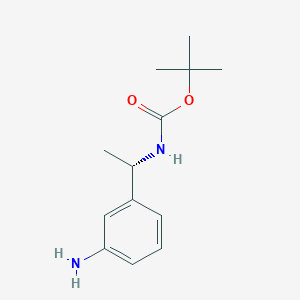
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)
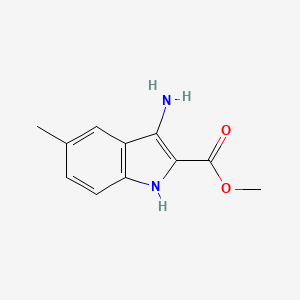
![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)
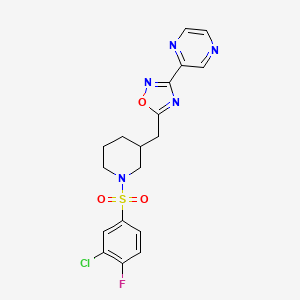
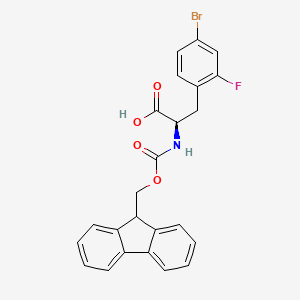
![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)

